- Pyrrolopyrimidine-derived compound and pharmaceutical composition and for treating tumor and autoimmune disease, China, , ,

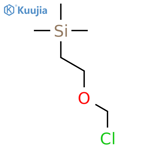

Cas no 941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)

![2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane structure](https://fr.kuujia.com/scimg/cas/941685-26-3x500.png)

941685-26-3 structure

Nom du produit:2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

Numéro CAS:941685-26-3

Le MF:C12H18ClN3OSi

Mégawatts:283.829322338104

MDL:MFCD11857752

CID:821469

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Propriétés chimiques et physiques

Nom et identifiant

-

- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane

- 7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE

- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-

- 4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine

- AK122028

- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- C12H18ClN3OSi

- YWBDBLXIRAQZIH-UHFFFAOYSA-N

- BCP17266

- 6058AC

- 4-Chloro-7-(2-trimethylsilanyl-ethoxymethyl)-7H-

- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)

- 4-Chloro-7-[[2-(trimethylsilanyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

-

- MDL: MFCD11857752

- Piscine à noyau: 1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3

- La clé Inchi: YWBDBLXIRAQZIH-UHFFFAOYSA-N

- Sourire: ClC1C2C=CN(C=2N=CN=1)COCC[Si](C)(C)C

Propriétés calculées

- Qualité précise: 283.09100

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 18

- Nombre de liaisons rotatives: 5

- Complexité: 275

- Surface topologique des pôles: 39.9

Propriétés expérimentales

- Dense: 1.17±0.1 g/cm3 (20 ºC 760 Torr),

- Solubilité: Insuluble (5.4E-3 g/L) (25 ºC),

- Le PSA: 39.94000

- Le LogP: 3.39700

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302

- Déclaration d'avertissement: P280-P305+P351+P338

- Code de catégorie de danger: 22

-

Identification des marchandises dangereuses:

- Niveau de danger:IRRITANT

- Conditions de stockage:Inert atmosphere,2-8°C

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-5g |

4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 98% | 5g |

¥244.00 | 2024-04-24 | |

| eNovation Chemicals LLC | Y1102583-500g |

4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |

941685-26-3 | 97% | 500g |

$3200 | 2024-06-05 | |

| abcr | AB263669-10 g |

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; . |

941685-26-3 | 10 g |

€248.70 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-1g |

4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 98% | 1g |

¥58.00 | 2024-04-24 | |

| Ambeed | A200620-1g |

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 98% | 1g |

$12.0 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1102583-100g |

4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |

941685-26-3 | 97% | 100g |

$1200 | 2024-06-05 | |

| Chemenu | CM103625-25g |

4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 95%+ | 25g |

$1099 | 2021-08-06 | |

| Chemenu | CM103625-1g |

4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 95%+ | 1g |

$137 | 2021-08-06 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1814-10g |

4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |

941685-26-3 | 95% | 10g |

$150 | 2023-09-07 | |

| TRC | C351280-1g |

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 1g |

$ 215.00 | 2022-06-01 |

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, cooled

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

Référence

- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.2 0 °C; 1.5 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water

1.2 0 °C; 1.5 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water

Référence

- Preparation of pyrrolopyrimidine derivatives as TAM inhibitors useful for treatment of cancer, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; < 10 °C; 1 h, < 10 °C

1.2 < 10 °C; 10 °C → rt; overnight, rt

1.3 Solvents: Water ; rt

1.2 < 10 °C; 10 °C → rt; overnight, rt

1.3 Solvents: Water ; rt

Référence

- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, 20 °C; 20 °C → 0 °C

1.2 12 h, 20 °C

1.2 12 h, 20 °C

Référence

- Preparation of bicyclic compounds as JAK inhibitors and uses thereof, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

Référence

- Pyrrolopyrimidine crystal as JAK inhibitor and its preparation, China, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, rt

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

Référence

- Pyrrolopyrimidine-pyrazole-cyclopentane compounds as Janus kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, rt

1.2 30 min, rt

1.2 30 min, rt

Référence

- Preparation of tricyclic compounds for the treatment of immunological and oncological conditions, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

Référence

- Process for the preparation of (R)-3-amino-β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile, China, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

Référence

- Pyrrolopyrimidine-derived compound and pharmaceutical composition and application thereof, China, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, rt

1.2 30 min, rt

1.2 30 min, rt

Référence

- Preparation pyrrolopyrimidinamines as janus kinase 1 selective inhibitor, Korea, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, rt

1.2 1 h, cooled

1.3 Reagents: Water

1.2 1 h, cooled

1.3 Reagents: Water

Référence

- Preparation of pyrrolopyrimidines as Janus kinase inhibitors, China, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; -20 - -10 °C; -20 - -10 °C; 2 h, -20 - -10 °C

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

Référence

- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C

Référence

- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; cooled; 15 min, cooled

1.2 cooled

1.3 Reagents: Water

1.2 cooled

1.3 Reagents: Water

Référence

- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Raw materials

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Preparation Products

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Littérature connexe

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

4. Book reviews

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane) Produits connexes

- 30616-73-0(2-(prop-1-en-2-yl)thiophene)

- 1807539-06-5(Acid-PEG3-C2-Boc)

- 2680744-68-5(4-(Methoxymethyl)-1-(2,2,2-trifluoroacetyl)azepane-4-carboxylic acid)

- 1602745-33-4(1-Butanone, 2-amino-1-cyclopropyl-2-ethyl-)

- 26218-80-4(methyl 6-methoxypyridine-3-carboxylate)

- 1806538-50-0(2,6-Dimethyl-4-nitrobenzyl chloride)

- 1261523-78-7(3-Amino-2-(trifluoromethoxy)benzylamine)

- 2228282-74-2(5-(4-fluorophenyl)hexanal)

- 1805542-87-3(4-(Bromomethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetonitrile)

- 1804215-43-7(Ethyl 4-(1-bromo-2-oxopropyl)-2-nitrobenzoate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:941685-26-3)2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

Pureté:99%

Quantité:100g

Prix ($):434.0